Corticosterone vs. 11-Deoxycorticosterone: 131-Fold Difference in MR Binding Affinity (Kd) and Superior GR Transcriptional Activation
In direct comparative binding kinetic studies, corticosterone binds to the mineralocorticoid receptor (MR) with a Kd of 2.1 ± 0.3 µM, whereas the precursor analog 11-deoxycorticosterone (DOC) exhibits a markedly tighter Kd of 0.016 ± 0.004 µM, representing a 131-fold difference in affinity [1]. However, in functional GR reporter assays, corticosterone induces significantly greater luciferase activity than DOC at equivalent concentrations (1 nM and 10 nM, p < 0.05 and p < 0.005 respectively), indicating that DOC is a weaker GR transcriptional activator despite its higher MR affinity [2].
| Evidence Dimension | Mineralocorticoid receptor (MR) binding affinity (Kd) and GR functional activation |
|---|---|
| Target Compound Data | Kd = 2.1 ± 0.3 µM (MR binding); significantly higher GR luciferase induction vs. DOC at 1 nM and 10 nM |
| Comparator Or Baseline | 11-Deoxycorticosterone (DOC): Kd = 0.016 ± 0.004 µM (MR binding); lower GR luciferase induction |
| Quantified Difference | 131-fold difference in Kd (DOC affinity 131× higher than corticosterone); corticosterone superior GR activation at 1 nM (p < 0.05) and 10 nM (p < 0.005) |
| Conditions | Binding: purified MR, quadratic fit analysis; GR functional assay: luciferase reporter system, n=3 |
Why This Matters
Procurement of DOC instead of corticosterone would profoundly overestimate MR-mediated sodium-retaining effects while underestimating GR-mediated transcriptional responses in rodent models.
- [1] PMC6721951 Table 2. Kd values for mineralocorticoid receptor binding of corticosterone and 11-deoxycorticosterone. View Source
- [2] PMC3223625 Figure 6. GR luciferase reporter assay comparing corticosterone, dexamethasone, and 11-deoxycorticosterone. View Source
